molecular formula C6H12Cl3O3P B042208 Tris(2-chloroethyl) phosphite CAS No. 140-08-9

Tris(2-chloroethyl) phosphite

Cat. No.: B042208
CAS No.: 140-08-9
M. Wt: 269.5 g/mol
InChI Key: LUVCTYHBTXSAMX-UHFFFAOYSA-N
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Description

Tris(2-chloroethyl) phosphite (CAS: 140-08-9) is an organophosphorus compound with the molecular formula C₆H₁₂Cl₃O₃P and a molecular weight of 269.49 g/mol . It is synthesized via the reaction of phosphorus trichloride (PCl₃) with ethylene oxide, yielding a colorless, high-boiling liquid soluble in organic solvents . Industrially, it serves as a precursor for derivatives like bis(2-chloroethyl)vinyl phosphonate and ethephon, and it is utilized in flame-retardant formulations and polymer synthesis . Its structural hallmark—three 2-chloroethyl groups attached to a phosphite core—confers reactivity in nucleophilic substitutions and rearrangements, as seen in its conversion to phosphonates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-chloroethyl) phosphite is typically synthesized through the reaction of phosphorus trichloride with ethylene oxide. The reaction is carried out in the presence of a catalyst, often under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction can be represented as: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_4\text{O} \rightarrow \text{P(OCH}_2\text{CH}_2\text{Cl})_3 ]

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes using plug flow reactors. Phosphorus trichloride and ethylene oxide are continuously fed into the reactors, where they undergo the reaction to form the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the yield and quality of the product .

Chemical Reactions Analysis

Types of Reactions: Tris(2-chloroethyl) phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tris(2-chloroethyl) phosphate.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphorous acid and 2-chloroethanol.

    Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: This reaction typically occurs under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Flame Retardant Applications

TCEP is predominantly recognized for its effectiveness as a flame retardant in numerous materials. It combines the flame-retarding properties of chlorine and phosphorus, making it suitable for various applications:

  • Polyester Resins : TCEP is used in the manufacture of polyester resins, enhancing their fire resistance.
  • Foams : It is particularly effective in flexible and rigid polyurethane foams, which are commonly used in automobiles, furniture, and building insulation .
  • Coatings and Composites : TCEP is incorporated into paints, lacquers, epoxy resins, phenolic resins, and wood-resin composites like particle boards .

Table 1: Key Applications of TCEP

Application AreaSpecific Uses
Polyester Resins Used as a flame retardant in manufacturing processes
Foams Flexible foams for furniture; rigid foams for insulation
Coatings Paints, lacquers, and epoxy coatings
Composites Wood-resin composites such as particle boards

Environmental and Health Considerations

Despite its utility, TCEP has raised concerns regarding environmental persistence and potential health risks. Studies indicate that TCEP can bioaccumulate and has been detected in various environmental compartments such as water, sediment, and air .

  • Ecotoxicology : Research has shown that elevated levels of TCEP pose risks to aquatic life, with significant detection rates in freshwater environments .
  • Health Impacts : Toxicological studies have suggested a potential link between TCEP exposure and adverse health effects, including carcinogenicity in animal models .

Table 2: Health and Environmental Risks Associated with TCEP

Risk FactorDescription
Bioaccumulation Detected in water bodies and sediments
Aquatic Toxicity Adverse effects on freshwater organisms
Carcinogenicity Evidence of increased tumor incidence in laboratory studies

Case Study 1: Use in Building Materials

A survey conducted on organic flame retardants in Swedish building materials highlighted the prevalence of TCEP. The study found that TCEP was frequently used due to its effectiveness as a plasticizer and flame retardant but also noted concerns about its environmental persistence .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment evaluated the carcinogenic potential of TCEP through long-term studies on rats. Findings indicated increased incidences of renal tumors associated with TCEP exposure, raising concerns about its safety for human health .

Regulatory Landscape

The regulatory status of TCEP varies globally. In many regions, there are ongoing discussions regarding its use due to environmental and health concerns. Regulatory bodies are increasingly scrutinizing organophosphate flame retardants, including TCEP, leading to potential restrictions on their use in consumer products.

Mechanism of Action

The mechanism of action of tris(2-chloroethyl) phosphite involves its ability to interact with various molecular targets. In the case of its use as a flame retardant, the compound decomposes upon heating to release phosphoric acid, which acts as a flame retardant by promoting char formation and inhibiting the combustion process. The molecular pathways involved include the formation of a protective char layer on the material’s surface, which prevents further degradation and combustion .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Tris(2-chloroethyl) Phosphite and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Water Solubility (mg/L)
This compound C₆H₁₂Cl₃O₃P 269.49 Cl⁻ Not reported Low (hydrophobic)
Tris(2-fluoroethyl) phosphite C₆H₁₂F₃O₃P 220.13 F⁻ Not reported Higher than Cl analogue
Tris(2-chloroethyl) phosphate (TCEP) C₆H₁₂Cl₃O₄P 285.50 Cl⁻ (phosphate) 330–332 7,000
Tris(1,3-dichloro-2-propyl) phosphate (TDCP) C₉H₁₅Cl₆O₄P 430.90 Cl⁻ (bulkier) >300 0.13
  • Substituent Effects : The electronegativity and steric bulk of substituents (e.g., Cl⁻ vs. F⁻) influence reactivity and solubility. Fluorine’s smaller size and higher electronegativity enhance polarity, increasing water solubility compared to chlorine .
  • Phosphite vs. Phosphate : Tris(2-chloroethyl) phosphate (TCEP, CAS: 115-96-8) differs by a central phosphate (PO₄) instead of phosphite (PO₃). This increases TCEP’s molecular weight (285.5 vs. 269.5 g/mol) and water solubility (7,000 mg/L vs. negligible for phosphite) .

Toxicity and Environmental Impact

Table 2: Toxicity Profiles

Compound Key Toxicological Findings Regulatory Status
This compound Limited data; suspected neurotoxicant via HCl release during hydrolysis . Not extensively regulated; under EPA review .
TCEP Carcinogenic in rodents (hippocampal lesions); persistent in dust and water . EPA draft risk evaluation (2023) highlights high exposure risks .
TDCP Suspected endocrine disruptor; detected in indoor dust at higher levels than TCEP . Restricted in some EU applications .
  • Metabolism : TCEP is metabolized to bis(2-chloroethyl) carboxymethyl phosphate in rats, with sex-dependent toxicity (higher in females) .
  • Environmental Persistence : TCEP and TDCP are frequently detected in road dust (up to 8,901 ng/g) and coastal waters, posing risks to marine microbiomes .

Biological Activity

Tris(2-chloroethyl) phosphite (TCEP) is a phosphorus-containing compound that has garnered attention due to its biological activity, particularly in toxicological studies and its potential implications in human health. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity associated with TCEP, including its mutagenic effects, reproductive toxicity, and carcinogenic potential.

TCEP is primarily used as a flame retardant in various industrial applications, including the manufacturing of polyurethane foams, resins, and other polymeric materials. Its chemical structure allows it to interact with biological systems, leading to various toxicological effects.

In Vitro Studies

  • Mutagenic Effects : TCEP has been shown to induce mutations in bacterial strains such as Salmonella typhimurium. In one study, a dose-dependent increase in mutations was observed, with a maximum 7.6-fold increase at 10 µmol/plate when an exogenous metabolic system was present . This suggests that TCEP may require metabolic activation to exert its mutagenic effects.
  • Sister Chromatid Exchange : In Chinese hamster V79 cells, TCEP caused a dose-related increase in sister chromatid exchanges at concentrations ranging from 343 to 1000 µg/ml . However, it did not induce mutations at the hprt locus within the same cell line at doses up to 2 mg/ml .

In Vivo Studies

  • Carcinogenic Potential : Long-term studies in rodents have indicated that TCEP may have carcinogenic properties. For instance, Wistar rats exposed to varying doses of TCEP showed increased incidences of renal tubule adenomas and thyroid follicular cell neoplasms . The evidence for carcinogenicity was considered equivocal for male B6C3F1 mice based on marginally increased incidences of neoplasms .
  • Reproductive Toxicity : Research involving Wistar rats administered TCEP during gestation revealed no significant changes in maternal weight or fetal malformations at lower doses. However, at high doses (700 mg/kg), maternal toxicity was observed, including reduced food consumption and increased mortality among dams .

Case Study 1: Skin Tumor Promotion

In a study examining the skin tumor-promoting potential of TCEP in female Swiss mice, it was found that co-treatment with tetradecanoyl phorbol acetate (TPA) resulted in a higher incidence of squamous-cell papillomas compared to controls treated with TPA alone (52% vs. 43%) after 78 weeks . This suggests that TCEP may act as a promoter in skin carcinogenesis.

Case Study 2: Neurotoxicity

Neurotoxic effects have also been documented in animal studies where TCEP exposure led to cytomegaly and karyomegaly in renal tubule cells of treated mice . These findings raise concerns about the neurotoxic potential of this compound.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Type Effect Observed Dose/Concentration Outcome
In Vitro (Bacterial)Mutagenicity10 µmol/plate7.6-fold increase in mutations
In Vitro (Cell Line)Sister Chromatid Exchange343-1000 µg/mlDose-related increase observed
In Vivo (Rodents)CarcinogenicityVaried dosesIncreased renal adenomas and thyroid neoplasms
In Vivo (Reproductive)Maternal toxicity700 mg/kgReduced food consumption; increased mortality
Skin Tumor PromotionTumor promotionSingle application + TPAHigher incidence of papillomas

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Tris(2-chloroethyl) phosphite, and how do reaction conditions influence yield and purity?

this compound is synthesized via the reaction of phosphorus trichloride (PCl₃) with excess ethylene oxide under controlled anhydrous conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of ethylene oxide are replaced by chlorine atoms. Key parameters include temperature (maintained at 0–5°C to avoid side reactions), stoichiometric ratios (3:1 molar ratio of ethylene oxide to PCl₃), and inert atmosphere (N₂ or Ar) to prevent hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 7 mmHg yields a boiling point of 125–135°C) to isolate the product .

Q. Which analytical methods are validated for quantifying this compound in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. Sample preparation varies by matrix:

  • Water : Solid-phase extraction (SPE) with C18 cartridges and elution using dichloromethane.
  • Biological tissues : Soxhlet extraction with acetone-hexane (1:1), followed by cleanup via silica gel chromatography. Detection limits range from 0.1–5 ng/mL depending on the matrix. Method validation requires spiked recovery tests (70–120%) and comparison with certified reference materials .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Density : 1.39 g/mL at 25°C.
  • Solubility : 7.82 g/L in water; miscible with organic solvents (e.g., acetone, chloroform).
  • Vapor pressure : <10 mmHg at 25°C, necessitating closed-system handling to minimize inhalation exposure.
  • Stability : Hydrolyzes slowly in aqueous media (pH-dependent), requiring storage in anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., density, solubility) for this compound?

Discrepancies arise from variations in measurement protocols (e.g., purity of reference standards, calibration methods). To address this:

  • Cross-validate data using peer-reviewed databases (e.g., NIST Chemistry WebBook, EPA CompTox Dashboard).
  • Apply the EPA’s Systematic Review Protocol to assess data quality, prioritizing studies with documented analytical methods (e.g., ASTM standards) and independent verification . Example: Reported densities range from 1.39 g/mL (Sigma-Aldrich) to 1.42 g/mL (ECHA). Differences may stem from impurities or temperature calibration errors.

Q. What statistical frameworks are recommended for integrating conflicting toxicological data in risk assessments?

Use Bayesian meta-analysis to weigh studies based on data quality (e.g., sample size, exposure duration). For example:

  • IARC’s Group 3 classification (not classifiable as carcinogenic to humans) relies on limited animal data (inadequate evidence) and no human studies .
  • EPA’s draft risk evaluation (2023) applies a 10-fold uncertainty factor to derive reference doses, accounting for interspecies variability and database gaps .

Q. How can environmental monitoring studies optimize biomonitoring of this compound in human populations?

Passive sampling devices (e.g., silicone wristbands) paired with LC-MS/MS achieve detection limits of 0.05 ng/g. Key steps:

  • Pre-condition wristbands via Soxhlet extraction to remove contaminants.
  • Normalize data to lipid content in serum or urine for cross-study comparability.
  • Use mixed-effects models to adjust for covariates (e.g., age, diet) in epidemiological analyses .

Q. What methodologies are effective for studying the compound’s stability under environmental conditions?

Conduct accelerated degradation studies :

  • Hydrolysis : Expose to buffered solutions (pH 4–9) at 50°C; quantify degradation products (e.g., 2-chloroethanol) via GC-MS.
  • Photolysis : Use xenon-arc lamps simulating sunlight; monitor half-life using first-order kinetics.
  • Microbial degradation : Employ OECD 301B ready biodegradability tests with activated sludge inoculum .

Properties

IUPAC Name

tris(2-chloroethyl) phosphite
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InChI

InChI=1S/C6H12Cl3O3P/c7-1-4-10-13(11-5-2-8)12-6-3-9/h1-6H2
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InChI Key

LUVCTYHBTXSAMX-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OP(OCCCl)OCCCl
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Molecular Formula

C6H12Cl3O3P
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
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DSSTOX Substance ID

DTXSID0026258
Record name Tris(2-chloroethyl) phosphite
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Molecular Weight

269.5 g/mol
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Physical Description

Tris(2-chloroethyl)phosphite is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [HSDB]
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Boiling Point

257 to 275 °F at 7 mmHg (NTP, 1992), 120 °C at 3 mm Hg, BP: 112-5 °C at 2 mm Hg
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Flash Point

280 °F (NTP, 1992), 280 °F Open Cup
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Solubility

Decomposes (NTP, 1992), Miscible with most common organic solvents, Slightly soluble in water; decomposes when dissolved.
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Density

1.353 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3443 g/cu cm at 26 °C
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Vapor Density

9.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.32 (Air= 1)
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Vapor Pressure

greater than 1 mmHg at 68 °F (NTP, 1992), 0.0003 [mmHg]
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Color/Form

Colorless liquid

CAS No.

140-08-9
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Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66XM91RPZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIS(2-CHLOROETHYL) PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Tris-(2-chloroethyl) phosphite is prepared from phosphorus trichloride and ethylene oxide, and bis(2-chloroethyl) 2-chloroethanephosphonate, inter alia, is formed therefrom by Arbusov rearrangement. After phosgenation and splitting off of hydrogen chloride by means of heat, vinylphosphonic acid dichloride results, which, after purification by distillation, is hydrolyzed with water to give pure vinylphosphonic acid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tris(2-chloroethyl) phosphite
Tris(2-chloroethyl) phosphite
Tris(2-chloroethyl) phosphite
Tris(2-chloroethyl) phosphite

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